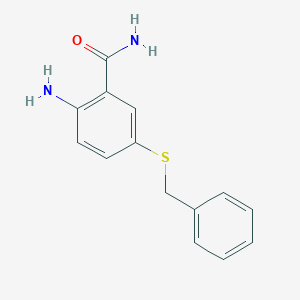

2-Amino-5-(benzylsulfanyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-(benzylsulfanyl)benzamide is an organic compound with the molecular formula C14H14N2OS It is a benzamide derivative featuring an amino group at the second position and a benzylsulfanyl group at the fifth position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(benzylsulfanyl)benzamide typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-nitro-5-(benzylsulfanyl)benzoic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amidation: The resulting 2-amino-5-(benzylsulfanyl)benzoic acid is then converted to the benzamide derivative through an amidation reaction using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-(benzylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the benzylsulfanyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Various electrophiles in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified benzylsulfanyl derivatives.

Substitution: A wide range of substituted benzamides.

Applications De Recherche Scientifique

2-Amino-5-(benzylsulfanyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Amino-5-(benzylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target proteins, influencing their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

2-Amino-5-(ethylsulfanyl)benzamide: Similar structure but with an ethylsulfanyl group.

2-Amino-5-(propylsulfanyl)benzamide: Similar structure but with a propylsulfanyl group.

Uniqueness

2-Amino-5-(benzylsulfanyl)benzamide is unique due to the presence of the benzylsulfanyl group, which can influence its chemical reactivity and biological activity. The larger benzyl group can provide additional steric hindrance and hydrophobic interactions compared to smaller alkyl groups, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Activité Biologique

2-Amino-5-(benzylsulfanyl)benzamide, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties. This article delves into its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data from diverse sources.

- Chemical Formula : C10H12N2S

- Molecular Weight : 196.28 g/mol

- CAS Number : 1304873-04-8

Synthesis

The synthesis of this compound typically involves the reaction of benzylthiol with appropriate amine derivatives under controlled conditions. The following synthetic route is commonly employed:

- Formation of Benzylsulfanyl Group : Benzylthiol is reacted with a suitable amine.

- Benzamide Formation : The resultant compound undergoes acylation to form the benzamide structure.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

| A549 (Lung cancer) | 18 |

Mechanistic studies reveal that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. In animal models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive function:

- Oxidative Stress Reduction : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.

- Cognitive Improvement : Enhanced performance in memory tasks compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects key signaling pathways related to apoptosis and cell survival, particularly by modulating the expression of Bcl-2 family proteins.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on clinical isolates from patients with infections.

- Results showed a significant reduction in bacterial load upon treatment with varying concentrations of the compound.

-

Cancer Cell Line Study :

- Utilized MCF-7 and HeLa cells to assess cytotoxicity.

- Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

Propriétés

IUPAC Name |

2-amino-5-benzylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHQNJUROXSRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=C(C=C2)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.